An In-depth Technical Guide to Cbz-4-tert-butyl-D-Phenylalanine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Cbz-4-tert-butyl-D-Phenylalanine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of N-Carbobenzyloxy-4-tert-butyl-D-phenylalanine (Cbz-4-tert-butyl-D-Phenylalanine). As a sterically hindered, non-proteinogenic amino acid derivative, this compound serves as a critical building block in the design and synthesis of novel peptide-based therapeutics and peptidomimetics. Its unique structural features, combining the robust Cbz protecting group with the bulky tert-butyl moiety on the D-enantiomer of phenylalanine, offer significant advantages in modulating peptide conformation, enhancing metabolic stability, and improving pharmacokinetic profiles. This document delves into the nuanced technical details of its synthesis, analytical characterization, and strategic implementation in drug discovery workflows, providing field-proven insights for researchers in the pharmaceutical and life sciences sectors.
Introduction: The Strategic Importance of Modified Amino Acids in Peptide Drug Design
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor membrane permeability. The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry to overcome these limitations.[] Cbz-4-tert-butyl-D-Phenylalanine is a prime example of a rationally designed building block that addresses these challenges. The D-configuration of the alpha-carbon provides inherent resistance to enzymatic cleavage, while the bulky tert-butyl group on the phenyl ring introduces significant conformational constraints and enhances lipophilicity. The N-terminal Carbobenzyloxy (Cbz) protecting group is a classic and versatile moiety in peptide synthesis, known for its stability under various reaction conditions and its straightforward removal.[2]
Chemical Structure and Physicochemical Properties
Cbz-4-tert-butyl-D-Phenylalanine is a derivative of the amino acid D-phenylalanine, featuring a Carbobenzyloxy (Cbz) group attached to the amino-terminus and a tert-butyl group at the para-position of the phenyl ring.
Chemical Structure:
Caption: Chemical structure of Cbz-4-tert-butyl-D-Phenylalanine.
Table 1: Physicochemical Properties of Cbz-4-tert-butyl-D-Phenylalanine
| Property | Value | Source |
| CAS Number | 1270290-73-7 | [3] |
| Molecular Formula | C21H25NO4 | [3] |
| Molecular Weight | 355.43 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Purity | >95%, >98%, >99% | [2] |
| Storage | Keep in a dry, cool place (2-8°C recommended) | [4] |
| Boiling Point (Predicted) | 534.4 ± 50.0 °C | [3] |
| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [3] |
Synthesis and Purification
The synthesis of Cbz-4-tert-butyl-D-Phenylalanine is typically achieved through the N-protection of the parent amino acid, 4-tert-butyl-D-phenylalanine, using benzyl chloroformate (Cbz-Cl) under basic conditions. The starting material, 4-tert-butyl-D-phenylalanine, can be synthesized via various asymmetric synthesis routes.
Diagram 1: General Synthetic Pathway
Caption: General synthetic scheme for Cbz-4-tert-butyl-D-Phenylalanine.
Detailed Experimental Protocol: N-protection of 4-tert-butyl-D-phenylalanine
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
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Dissolution: Dissolve 4-tert-butyl-D-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium carbonate solution.
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Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
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Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq) dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C. The pH of the reaction mixture should be monitored and maintained between 9 and 10 by the concurrent addition of 2 M NaOH solution if necessary.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.
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Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
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Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
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Extraction: Extract the product with ethyl acetate (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude Cbz-4-tert-butyl-D-Phenylalanine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
Analytical Characterization
The identity and purity of synthesized Cbz-4-tert-butyl-D-Phenylalanine are confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), benzylic protons of the Cbz group (singlet, ~5.1 ppm), aromatic protons of both phenyl rings, and the α-proton and β-protons of the phenylalanine backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons (acid and carbamate), aromatic carbons, the quaternary carbon of the tert-butyl group, and the aliphatic carbons of the amino acid backbone and protecting group. |
| FT-IR (cm⁻¹) | Characteristic absorptions for N-H stretching (carbamate), C=O stretching (acid and carbamate), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺. |
| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |
Applications in Drug Discovery and Peptide Synthesis
The unique structural attributes of Cbz-4-tert-butyl-D-Phenylalanine make it a valuable building block in the development of peptide-based therapeutics.
Diagram 2: Role in Drug Discovery Workflow
Caption: Integration of Cbz-4-tert-butyl-D-Phenylalanine in peptide drug discovery.
Enhancing Metabolic Stability
The D-configuration of the amino acid provides significant resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life of the resulting peptide therapeutic.
Modulating Receptor Binding and Selectivity
The sterically demanding tert-butyl group restricts the conformational freedom of the peptide backbone and the orientation of the aromatic side chain. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity. The hydrophobic nature of the tert-butyl group can also promote favorable interactions within hydrophobic pockets of target receptors.
Improving Pharmacokinetic Properties
The increased lipophilicity imparted by the tert-butyl group can enhance the ability of the peptide to cross cellular membranes, potentially improving oral bioavailability and tissue distribution.
Safety and Handling
As with all laboratory chemicals, Cbz-4-tert-butyl-D-Phenylalanine should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Use in a well-ventilated area or under a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.[4]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Cbz-4-tert-butyl-D-Phenylalanine is a highly valuable and versatile building block for the synthesis of advanced peptide therapeutics. Its unique combination of a D-amino acid core, a sterically demanding side chain, and a robust protecting group provides medicinal chemists with a powerful tool to address the key challenges of peptide drug development. A thorough understanding of its chemical properties, synthesis, and strategic applications is essential for leveraging its full potential in the creation of next-generation therapies.
References
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Cbz-4-tert-butyl-D-Phenylalanine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
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Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. (2012, January 6). Angewandte Chemie International Edition. Retrieved from [Link]
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Time courses of Cbz-Phe and Cbz-Phe-Leu concentrations, and selectivity... (n.d.). ResearchGate. Retrieved from [Link]
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Synthetic Peptides as Therapeutic Agents: Lessons Learned From Evolutionary Ancient Peptides and Their Transit Across Blood-Brain Barriers. (2019, November 12). Frontiers in Neuroscience. Retrieved from [Link]
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